molecular formula C12H14O3 B12680236 5-Allyl-2-methoxyphenol acetate CAS No. 1941-09-9

5-Allyl-2-methoxyphenol acetate

Cat. No.: B12680236
CAS No.: 1941-09-9
M. Wt: 206.24 g/mol
InChI Key: ITFUXZJPFSNXBV-UHFFFAOYSA-N
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Description

5-Allyl-2-methoxyphenol acetate, also known as eugenol acetate, is a derivative of eugenol, a naturally occurring phenolic compound found in essential oils of various aromatic plants such as clove oil. This compound is known for its pleasant aroma and is widely used in the flavor and fragrance industry. Additionally, it exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-methoxyphenol acetate typically involves the acetylation of eugenol. One common method is the reaction of eugenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of eugenol acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-methoxyphenol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allyl-2-methoxyphenol acetate has a wide range of applications in scientific research:

Mechanism of Action

The biological activities of 5-Allyl-2-methoxyphenol acetate are attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyl-2-methoxyphenol acetate is unique due to its acetylated form, which enhances its stability and modifies its biological activity. This makes it a valuable compound for various applications, especially in the pharmaceutical and cosmetic industries .

Properties

CAS No.

1941-09-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2-methoxy-5-prop-2-enylphenyl) acetate

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(14-3)12(8-10)15-9(2)13/h4,6-8H,1,5H2,2-3H3

InChI Key

ITFUXZJPFSNXBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)CC=C)OC

Origin of Product

United States

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